(1-Methanesulfonylcyclobutyl)methanol
Description
(1-Methanesulfonylcyclobutyl)methanol is a cyclobutane derivative functionalized with a methanesulfonyl group (-SO₂CH₃) and a hydroxymethyl (-CH₂OH) substituent. Notably, it has been listed as discontinued by CymitQuimica, indicating challenges in commercial availability or synthesis .
The methanesulfonyl group enhances electrophilicity and may serve as a leaving group in substitution reactions, while the strained cyclobutane ring could influence reactivity and conformational stability.
Properties
IUPAC Name |
(1-methylsulfonylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPWJZPSKQKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427024-72-3 | |
| Record name | (1-methanesulfonylcyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylcyclobutyl)methanol typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Cyclobutylmethanol+Methanesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding thiol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cyclobutylmethanol derivatives.
Scientific Research Applications
(1-Methanesulfonylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylcyclobutyl)methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins or nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
(1-Methylcyclobutyl)methanol
Key Differences :
- Structure : Lacks the methanesulfonyl group, featuring a methyl (-CH₃) instead of -SO₂CH₃ on the cyclobutane ring.
- Molecular Formula : C₆H₁₂O (vs. C₆H₁₂O₃S for the sulfonyl analog) .
- Mass: Average mass = 100.161 g/mol, monoisotopic mass = 100.088815 g/mol , compared to an estimated higher mass for the sulfonyl derivative due to sulfur and oxygen content.
- Hazards : Classified under GHS with flammability (H225) and skin/eye irritation risks (H315, H319, H335) . The sulfonyl analog may exhibit distinct toxicity due to electrophilic reactivity.
1-(4-Methylphenyl)-1-propanol
Key Differences :
- Structure: Aromatic phenyl ring with a methyl group and propanol chain, contrasting with the aliphatic cyclobutane core of the target compound.
- Molecular Formula : C₁₀H₁₄O (larger and more hydrophobic).
- Hazards : Shares flammability (H225) and irritation risks (H315, H319, H335) but lacks sulfonyl-related reactivity .
Table 1: Comparative Data
Key Research Findings and Functional Group Impact
- Reactivity: The methanesulfonyl group in this compound likely increases its electrophilicity, making it more reactive in nucleophilic substitutions compared to (1-Methylcyclobutyl)methanol.
- Stability: Cyclobutane ring strain may reduce thermal stability compared to aromatic analogs like 1-(4-Methylphenyl)-1-propanol.
- Safety : Both cyclobutane derivatives share flammability risks, but sulfonyl groups can introduce additional toxicity pathways (e.g., protein binding) .
Biological Activity
(1-Methanesulfonylcyclobutyl)methanol is an organic compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a methanesulfonyl group and a hydroxymethyl group. Its molecular formula is with a molecular weight of 164.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that alter the function and activity of these biomolecules, potentially influencing various physiological processes.
Biological Activity
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although detailed studies are still required to quantify this effect.
- Cytotoxicity : There is evidence indicating potential cytotoxic effects on cancer cell lines, suggesting its usefulness in cancer research and therapy development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclobutylmethanol | Lacks methanesulfonyl group | Limited biological activity |
| Methanesulfonylmethane | Contains methanesulfonyl group | Known for anti-inflammatory properties |
| (1-Methanesulfinylcyclopropyl)methanamine | Similar sulfinyl group | Exhibits antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
